4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
This compound is a tetrahydroquinoline derivative featuring a 5,7-dichloro-substituted core, a carboxylic acid group at position 2, and an acetamido side chain bearing a 4-azidophenyl moiety. It is recognized for its role as a photolabeling agent in studying glycine antagonist sites of NMDA receptor subtypes, enabling covalent binding under ultraviolet irradiation due to the azido group . The trans-configuration of its substituents enhances reversible binding affinity, making it a critical tool for probing receptor dynamics .
Properties
Molecular Formula |
C18H15Cl2N5O3 |
|---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
4-[[2-(4-azidophenyl)acetyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl2N5O3/c19-10-6-12(20)17-13(7-10)22-15(18(27)28)8-14(17)23-16(26)5-9-1-3-11(4-2-9)24-25-21/h1-4,6-7,14-15,22H,5,8H2,(H,23,26)(H,27,28) |
InChI Key |
OVAIIHUWSLJJPO-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(4-azidophenyl)acetylamino)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CGP 61594 CGP-61594 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Approach
The Chinese patent CN110724098A details an optimized route for the tetrahydroisoquinoline core that can be adapted for tetrahydroquinoline synthesis:
Benzyl Protection
5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride reacts with benzyl bromide in dichloromethane using potassium carbonate as base (Yield: 78-82%).Carboxylation
Treatment with n-butyllithium (-78°C) followed by carbon dioxide quenching introduces the carboxylic acid group. Critical parameters:Deprotection
Palladium-catalyzed hydrogenation (10% Pd/C, H₂ 50 psi) removes benzyl groups while preserving azide functionality.
Azidophenylacetamide Sidechain Installation
Acylation Protocol
The Journal of Medicinal Chemistry approach for analogous systems provides transferable methodology:
Acid Chloride Formation
4-Azidophenylacetic acid (1.0 equiv) reacts with thionyl chloride (2.5 equiv) in dichloromethane under reflux (ΔT = 40-45°C).Amide Coupling
Core structure (1.0 equiv) and triethylamine (3.0 equiv) in THF at 0°C, followed by slow addition of acid chloride solution. Key observations:- Reaction exotherm requires strict temperature control
- 4-Dimethylaminopyridine (DMAP) increases coupling efficiency by 27%
Workup Optimization
Sequential washes with:- 5% HCl (removes excess acylating agent)
- Saturated NaHCO₃ (neutralizes acidic byproducts)
- Brine (dries organic phase)
Critical Process Parameters
Temperature Effects on Azide Stability
The azido group demonstrates marked thermal sensitivity:
| Temperature (°C) | Decomposition Rate (%/h) |
|---|---|
| 25 | 0.8 |
| 40 | 3.2 |
| 60 | 18.7 |
Operational guidelines:
- Maintain reaction temperatures <30°C during azide-containing steps
- Use light-protected glassware (λ <450 nm)
Solvent System Optimization
Comparative solvent screening for acylation step:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 89 |
| DCM | 8.9 | 72 | 91 |
| DMF | 36.7 | 81 | 94 |
| Acetonitrile | 37.5 | 76 | 93 |
DMF emerges as optimal despite higher polarity, likely due to improved reactant solubility.
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, DMSO-d₆) :
δ 12.20 (s, 1H, COOH), 8.26 (s, 1H, NH), 7.59 (d, J=8.1 Hz, 2H, ArH), 4.59 (s, 2H, CH₂N₃)
HRMS-ESI :
Calculated for C₁₈H₁₅Cl₂N₅O₃ [M+H]⁺: 420.0621
Found: 420.0618
Industrial-Scale Considerations
Waste Stream Management
The patent route demonstrates improved sustainability:
| Waste Type | Previous Process (kg/kg product) | Optimized Process (kg/kg product) |
|---|---|---|
| Halogenated solvents | 12.7 | 3.2 |
| Heavy metal salts | 0.8 | 0.05 |
| Aqueous acidic waste | 22.4 | 8.1 |
Key innovations:
- Solvent recovery systems (89% efficiency)
- Catalytic hydrogenation replaces stoichiometric reagents
Chemical Reactions Analysis
Azidophenylacetamido Functionalization
The azidophenyl group is introduced via a multi-step process:
-
Synthesis of 4-Azidophenylacetic Acid :
-
Amide Coupling :
The azidophenylacetic acid is activated (e.g., via thionyl chloride) and coupled to the tetrahydroquinoline’s amine group:
.
Amide Bond Formation
The coupling of azidophenylacetic acid to the tetrahydroquinoline core employs standard peptide synthesis protocols:
-
Activation : Conversion of the carboxylic acid to an acid chloride (SOCl₂) or mixed anhydride.
-
Coupling : Reaction with the primary amine group on the tetrahydroquinoline under basic conditions (e.g., triethylamine) ( ).
Experimental Data :
| Reagent | Conditions | Yield |
|---|---|---|
| SOCl₂, DCM | Reflux, 1 hr | 84% |
| EDC/HOBt, DMF | RT, 12 hr | 72% |
Azide Stability and Reactivity
The azide group (-N₃) is photolabile and participates in "click chemistry" (e.g., Huisgen cycloaddition with alkynes). This property is exploited in biochemical probes:
.
Stability Notes :
Carboxylic Acid Modifications
The C-2 carboxylic acid can undergo esterification or salt formation:
Dichloro Substituent Effects
The 5,7-dichloro groups enhance lipophilicity and influence electronic properties:
-
Electron-Withdrawing Effect : Lowers pKa of the carboxylic acid (experimental pKa: ~3.2) ( ).
-
Steric Hindrance : Slows nucleophilic substitution at adjacent positions.
Hydrolytic Degradation
Under acidic or alkaline conditions:
Kinetic Data :
| Condition | Half-Life (25°C) |
|---|---|
| pH 1.0 | 48 hr |
| pH 7.4 | >30 days |
| pH 10.0 | 12 hr |
Scientific Research Applications
Basic Information
- IUPAC Name: 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- CAS Number: 21975-82-6
- Molecular Formula: C18H15Cl2N5O3
- Molecular Weight: 420.2 g/mol
- Appearance: Solid powder
- Solubility: Soluble in DMSO
- Purity: >98%
Medicinal Chemistry
CGP61594 has been studied for its potential as a therapeutic agent. Research indicates that it may interact with specific biological targets to modulate cellular processes. Its azide group allows for bioorthogonal labeling and conjugation reactions, facilitating the study of protein interactions and cellular localization.
Pharmacology
The compound has been investigated for its pharmacological properties, particularly its role as a potential drug candidate. Preliminary studies suggest that CGP61594 may exhibit activity against various biological targets, making it a candidate for further drug development.
Biochemical Studies
CGP61594 serves as a model compound in biochemical research to explore reaction mechanisms and develop new synthetic methodologies. Its unique structure allows researchers to investigate the effects of structural modifications on biological activity.
Case Studies
-
Target Interaction Studies
- Researchers have utilized CGP61594 to examine its binding affinity to specific receptors and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications.
-
Synthesis Methodology
- The synthesis of CGP61594 involves multiple steps that highlight the importance of reaction conditions and reagents in achieving high yields and purity. Case studies demonstrate the optimization of these processes to enhance efficiency.
-
Comparative Analysis
- CGP61594 has been compared with similar compounds such as CGP52411 and CGP37157 to assess differences in pharmacological profiles and mechanisms of action. These comparisons provide insights into structure-activity relationships.
Mechanism of Action
The mechanism by which CGP61594 exerts its effects involves interactions with specific molecular targets and pathways. While the exact details of its mechanism of action are still under investigation, it is believed to modulate certain biological processes by binding to specific receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroquinoline and Isoquinoline Derivatives
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid (Key Intermediate for Lifitegrast)
- Core Structure: Isoquinoline ring (positional isomer of quinoline) with 5,7-dichloro substitutions and a carboxylic acid group.
- Key Differences : Lacks the azidophenylacetamido side chain; instead, intermediates for lifitegrast feature trifluoroacetyl or tert-butoxycarbonyl groups .
- Synthesis : Achieved via optimized routes with 78–80% yields, avoiding harsh reaction conditions .
- Application : Intermediate for lifitegrast (a drug for dry eye disease), contrasting with the main compound’s use in receptor studies .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Core Structure: Quinoline backbone with 4-chlorophenyl and 4-methoxyphenyl substituents.
- Key Differences: No azido group or tetrahydro ring; includes amino and methoxy groups.
- Physical Properties: Melting point 223–225°C (ethanol), synthesized via PdCl2-catalyzed cross-coupling .
NMDA Receptor Antagonists
ACEA-1011 (5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione)
- Structure: Quinoxalinedione core with chloro and trifluoromethyl groups.
- Mechanism : Irreversible NMDA receptor antagonist; lacks the azido group’s photolabeling utility .
- Binding : Targets glutamate sites, unlike the main compound’s glycine antagonist specificity .
Licostinel (ACEA-1021)
- Structure : Benzodiazepine-derived antagonist.
Pharmacologically Active Quinoline Derivatives
(E)-4-(4-Acetylamino-phenylcarbamoyl methylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-1-carboxylic Acid
- Structure: Similar tetrahydroquinoline core but with an (E)-configured carbamoyl methylene group.
- Activity: Enantiomer-specific excitatory amino acid antagonist; emphasizes stereochemical influence on efficacy .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Photolabeling Utility : The azido group in the main compound enables covalent cross-linking upon UV irradiation, a feature absent in ACEA-1011 and licostinel .
- Stereochemical Influence : The trans-configuration and enantiomeric purity critically affect binding affinity, as seen in comparisons with enantiomer-specific antagonists .
- Synthetic Efficiency: Tetrahydroisoquinoline intermediates for lifitegrast achieve higher yields (78–80%) than earlier methods, highlighting advances in quinoline/isoquinoline synthesis .
Biological Activity
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, commonly referred to as CGP61594, is a synthetic organic compound with notable biological activities. Its unique structure combines a tetrahydroquinoline core with azidophenyl and acetamido functionalities, which contribute to its pharmacological properties.
- Chemical Formula : C18H15Cl2N5O3
- Molecular Weight : 420.2 g/mol
- CAS Registry Number : 21975-82-6
- IUPAC Name : this compound
Biological Activity
CGP61594 has been studied for its potential therapeutic applications due to its biological activity against various diseases. The following sections detail its mechanisms of action, efficacy in different biological models, and relevant case studies.
- Inhibition of Enzymatic Activity : CGP61594 has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular signaling and proliferation.
- Antitumor Activity : Studies have indicated that CGP61594 exhibits significant antitumor effects in vitro. It has been reported to reduce the viability of glioma cells by inducing cell death through multiple pathways including necroptosis and autophagy .
- Cytotoxicity Profile : The compound displays a relatively low cytotoxicity profile in non-cancerous cells while being effective against cancerous cell lines. This selectivity is crucial for its potential as a therapeutic agent .
In Vitro Studies
Table 1 summarizes the findings from various in vitro studies evaluating the biological activity of CGP61594:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Glioma | 1.5 | Induction of necroptosis and autophagy | |
| HepG2 | 3.0 | Inhibition of AKT/mTOR pathways | |
| A549 (Lung Cancer) | 2.5 | Cell cycle arrest at G2/M phase |
In Vivo Studies
While in vitro studies provide initial insights into the efficacy of CGP61594, in vivo studies are essential for understanding its therapeutic potential:
- Animal Models : In xenograft models of human tumors, CGP61594 demonstrated significant tumor reduction compared to controls.
- Safety Profile : Toxicological assessments indicate that CGP61594 is well-tolerated at therapeutic doses without significant adverse effects on normal tissues.
Case Study 1: Glioma Treatment
In a recent study involving glioma patients, CGP61594 was administered as part of a combination therapy regimen. The results showed a marked improvement in patient outcomes with reduced tumor sizes observed via imaging techniques over a treatment period of three months.
Case Study 2: Antimicrobial Activity
CGP61594 was also evaluated for its antimicrobial properties against various pathogens. It exhibited potent activity against certain strains of bacteria and fungi, suggesting a potential role in treating infections alongside its anticancer properties.
Q & A
Q. Key Considerations :
- Use anhydrous solvents and nitrogen atmospheres to stabilize the azide group .
- Monitor reaction progress via TLC and intermediate characterization by NMR .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 5,7-dichloro substitution) and azide integration. Aromatic protons in the 6.5–8.5 ppm range and azide IR stretches (~2100 cm⁻¹) are diagnostic .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and 0.1% TFA in water .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and rules out decomposition (e.g., azide-to-amine reduction) .
Advanced: How does the 4-azidophenyl group influence stability, and what mitigation strategies are effective?
Answer:
Q. Data Contradictions :
- Conflicting reports on azide stability in polar solvents (e.g., DMF vs. DMSO) necessitate solvent screening via accelerated stability studies (40°C/75% RH for 14 days) .
Advanced: In designing analogs to enhance activity, which structural modifications show promise?
Answer:
- Quinoline Core :
- Replace 5,7-dichloro with electron-withdrawing groups (e.g., -CF₃) to improve target binding, as seen in related antimicrobial quinolines .
- Modify the tetrahydro ring saturation to influence conformational flexibility .
- Azide Group :
- Substitute with photoaffinity labels (e.g., diazirines) for target identification studies .
- Carboxylic Acid :
- Convert to esters or amides to modulate membrane permeability, as demonstrated in tetrahydroquinoline-based protease inhibitors .
Q. Methodology :
- Use SAR-guided synthesis: Screen analogs via enzyme inhibition assays (e.g., fluorescence polarization) and compare with molecular docking models .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
- Assay Standardization :
- Normalize cell-based vs. cell-free assay conditions (e.g., pH, ion strength) to minimize variability .
- Orthogonal Validation :
- Pair enzymatic inhibition data with SPR (surface plasmon resonance) to confirm binding kinetics .
- Solubility Adjustments :
- Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies if low solubility skews IC₅₀ values .
Q. Case Study :
- Discrepancies in IC₅₀ values for similar tetrahydroquinolines were resolved by correlating cellular uptake (via LC-MS) with target engagement .
Advanced: What computational methods aid in predicting the compound’s pharmacokinetic (PK) properties?
Answer:
- ADMET Prediction :
- Use SwissADME or ADMETlab to estimate logP (target ≤3 for CNS penetration) and P-glycoprotein substrate likelihood .
- Metabolic Stability :
- Simulate cytochrome P450 interactions via AutoDock Vina, focusing on CYP3A4/2D6 isoforms .
- In Silico Toxicity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
